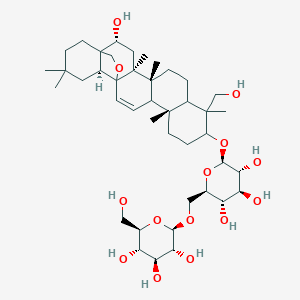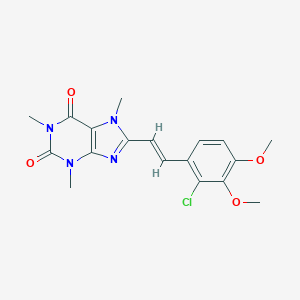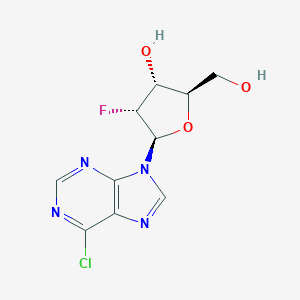![molecular formula C25H16F3N3O3 B234534 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a selective antagonist of the GABA-A alpha5 receptor, which is believed to play a key role in cognitive function.
作用機序
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide acts as a selective antagonist of the GABA-A alpha5 receptor, which is primarily expressed in the hippocampus, a brain region involved in learning and memory. By blocking this receptor, this compound enhances the activity of other receptors involved in cognitive function, leading to improved learning and memory.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to increase the activity of certain neurotransmitters, such as acetylcholine and glutamate, which are important for cognitive function. This compound has also been shown to have a low potential for abuse and addiction.
実験室実験の利点と制限
One advantage of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is its selectivity for the GABA-A alpha5 receptor, which reduces the risk of off-target effects. However, the complex synthesis method and limited availability of this compound may limit its use in laboratory experiments.
将来の方向性
There are several potential future directions for research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and potential side effects. Finally, the potential therapeutic benefits of this compound in other cognitive disorders, such as Parkinson's disease and Huntington's disease, should be explored.
合成法
The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide involves several steps, including the preparation of the starting materials and the coupling of the two aromatic rings. The process is complex and requires advanced organic chemistry techniques. The exact details of the synthesis method have not been disclosed by the manufacturer.
科学的研究の応用
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been the subject of several scientific studies aimed at understanding its potential therapeutic benefits. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These studies suggest that this compound may be a promising treatment option for these disorders.
特性
分子式 |
C25H16F3N3O3 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H16F3N3O3/c1-14-7-8-16(24-31-22-20(34-24)6-3-11-29-22)13-18(14)30-23(32)21-10-9-19(33-21)15-4-2-5-17(12-15)25(26,27)28/h2-13H,1H3,(H,30,32) |
InChIキー |
QRWZTWKFHJIFPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)


![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)

![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)